Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
This compound features a benzofuran core substituted with:
- A bromo group at position 4.
- A methyl group at position 2.
- An ethyl ester at position 3.
- A (2-methylprop-2-en-1-yl)oxy (prenyloxy) group at position 5.
Its molecular formula is C${18}$H${19}$BrO$_4$, with a molecular weight of 395.25 g/mol. The prenyloxy group confers lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-5-19-16(18)15-10(4)21-13-7-12(17)14(6-11(13)15)20-8-9(2)3/h6-7H,2,5,8H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXRKGLGRPQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C26H21BrO4
- Molecular Weight : 467.35 g/mol
This structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown potential in inducing apoptosis in various cancer cell lines, particularly K562 leukemia cells. Studies demonstrate that it increases the production of reactive oxygen species (ROS), which plays a crucial role in triggering apoptotic pathways.
- In a study, exposure to the compound resulted in significant activation of caspases 3 and 7, indicating its pro-apoptotic effects. After 48 hours of treatment, caspase activity increased by 2.31-fold, suggesting a strong induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Oxidative Stress : The generation of ROS is a pivotal mechanism through which the compound exerts its anticancer effects. Increased ROS levels lead to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
- Caspase Activation : The significant increase in caspase activity upon treatment indicates that this compound triggers intrinsic apoptosis via mitochondrial pathways, involving cytochrome C release and caspase cascade activation.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Apoptosis Induction in K562 Cells
In vitro experiments demonstrated that treatment with this compound resulted in:
| Time (hours) | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |
|---|---|---|
| 4 | No significant change | No significant change |
| 12 | 26 | 27 |
| 48 | 231 | 231 |
This data illustrates the time-dependent effect on caspase activation, highlighting the compound's potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
The antimicrobial activity was assessed against various bacterial strains, yielding results that suggest moderate efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
These findings indicate that while not highly potent, the compound may serve as a complementary agent in antimicrobial therapy.
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
Halogenation Patterns
- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Substituents: Bromo at C4, dibromoacetyl at C6, methyl at C2, and hydroxyl at C5. Impact: Increased halogenation enhances electrophilicity and reactivity but may reduce cytotoxicity compared to non-halogenated precursors . Molecular Weight: 518.83 g/mol.
- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) Substituents: Bromo at C5, hydroxyl at C7, methoxy at C6. Biological Activity: Exhibits cytotoxic activity against cancer cell lines (e.g., IC$_{50}$ values in µM range) and lower cytotoxicity than non-brominated precursors .
Oxygen Substituents
Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Substituents: A cinnamyloxy (3-phenylprop-2-enoxy) group at C5. Impact: The phenyl ring enhances lipophilicity (XLogP3 = 5.7 vs. ~4.5 for the target compound) and may improve binding to hydrophobic targets . Molecular Weight: 415.3 g/mol .
Ester Group Modifications
- Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Ester Group: Methyl ester instead of ethyl. Molecular Weight: 401.2 g/mol .
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
Key Observations :
- Bromination generally reduces cytotoxicity but can enhance antifungal properties .
- Larger substituents (e.g., cinnamyloxy) improve lipophilicity but may reduce solubility .
Physicochemical Properties
| Property | Target Compound | Methyl Ester Analog | Cinnamyloxy Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 395.25 | 401.2 | 415.3 |
| XLogP3 | ~4.5 | 5.4 | 5.7 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 6 | 6 | 7 |
Trends :
- Ethyl-to-methyl ester substitution slightly reduces molecular weight and XLogP3.
- Cinnamyloxy substitution increases XLogP3 significantly, favoring lipid membrane penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
